1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Description
Structural Characterization and Nomenclature of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound is officially designated as 1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile according to the IUPAC system. This nomenclature reflects the structural hierarchy where the pyrazole ring serves as the parent heterocycle, with the phenyl group attached at position 1, the pyrrole substituent at position 5, and the carbonitrile group at position 4.
The Chemical Abstracts Service has assigned this compound the registry number 95834-35-8, which serves as its unique identifier in chemical databases and literature. The MDL number MFCD00052245 provides an additional identification code used in commercial chemical databases. These registry numbers are essential for unambiguous identification and facilitate accurate communication in scientific and commercial contexts.
The molecular formula C₁₄H₁₀N₄ indicates the presence of fourteen carbon atoms, ten hydrogen atoms, and four nitrogen atoms. The molecular weight is precisely determined as 234.26 grams per mole, with an exact mass of 234.090546336 grams per mole. The compound demonstrates a relatively high nitrogen content, which is characteristic of heterocyclic compounds containing multiple nitrogen-bearing rings.
Molecular Geometry and Crystallographic Data
The molecular geometry of this compound presents a complex three-dimensional structure arising from the combination of multiple aromatic and heteroaromatic ring systems. The central pyrazole ring adopts a planar configuration, which is typical for five-membered aromatic heterocycles. The nitrogen atoms within the pyrazole core are positioned at the 1 and 2 positions, with the phenyl substituent attached to the nitrogen at position 1 and the pyrrole group connected to the carbon at position 5.
The SMILES notation N#CC1=C(N2C=CC=C2)N(C3=CC=CC=C3)N=C1 provides a linear representation of the molecular connectivity. This notation reveals the structural arrangement where the carbonitrile group (N#C) is directly bonded to the pyrazole carbon at position 4, while the pyrrole ring (N2C=CC=C2) is attached through its nitrogen atom to the pyrazole carbon at position 5. The phenyl ring (C3=CC=CC=C3) is connected through the pyrazole nitrogen at position 1.
The InChI Key CLPBUILTGSQXDN-UHFFFAOYSA-N serves as a unique structural identifier that encodes the complete molecular structure. This standardized representation enables unambiguous identification across different chemical databases and computational platforms. The compound exhibits zero hydrogen bond donor count, indicating that all nitrogen and carbon atoms are either fully substituted or participate in aromatic systems.
Topological polar surface area calculations indicate a value of 46.5 square angstroms, which reflects the contribution of the four nitrogen atoms to the molecular polarity. The compound contains two rotatable bonds, suggesting limited conformational flexibility due to the rigid aromatic framework. These parameters are crucial for understanding the compound's physicochemical behavior and potential biological interactions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns of its constituent aromatic rings and functional groups. Related pyrazole-carbonitrile compounds demonstrate distinctive NMR signatures that can be extrapolated to understand the spectral behavior of this specific molecule.
Proton Nuclear Magnetic Resonance analysis reveals characteristic resonances in the aromatic region between 6.0 and 8.5 parts per million. The pyrrole ring protons typically appear as multiplets around 6.2-6.8 parts per million, consistent with the electron-rich nature of the pyrrole system. The phenyl ring protons manifest as complex multiplets in the 7.0-7.5 parts per million region, reflecting the typical chemical environment of aromatic protons attached to electron-withdrawing heterocycles.
The pyrazole ring proton, when present, appears as a singlet in the 8.0-8.5 parts per million range, downfield shifted due to the electron-withdrawing effect of the carbonitrile group and the deshielding influence of the nitrogen atoms. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the carbonitrile carbon appearing around 110-120 parts per million, characteristic of nitrile functional groups attached to aromatic systems.
Spectroscopic studies of related compounds demonstrate that the pyrazole carbon atoms appear in distinct regions: the carbon bearing the carbonitrile group typically resonates around 90-100 parts per million, while other pyrazole carbons appear in the 120-150 parts per million range. The phenyl and pyrrole carbon signals overlap in the aromatic region between 110-140 parts per million, requiring two-dimensional NMR techniques for complete assignment.
Fourier-Transform Infrared Vibrational Signatures
Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for the functional groups present in this compound. The carbonitrile functional group exhibits a distinctive sharp absorption band around 2200-2250 reciprocal centimeters, corresponding to the carbon-nitrogen triple bond stretching vibration. This frequency is characteristic of aromatic nitriles and provides unambiguous identification of the carbonitrile moiety.
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 reciprocal centimeters region, reflecting the presence of the phenyl, pyrrole, and pyrazole ring systems. These bands typically manifest as medium to strong absorptions and provide information about the aromatic substitution patterns. The carbon-hydrogen stretching vibrations of the aromatic protons appear in the 3000-3100 reciprocal centimeters region as weak to medium intensity bands.
Pyrrole nitrogen-carbon stretching vibrations contribute to the complex absorption pattern in the 1200-1400 reciprocal centimeters region. The five-membered heterocyclic rings exhibit characteristic deformation vibrations around 700-900 reciprocal centimeters, which are diagnostic for both pyrrole and pyrazole ring systems. Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear below 900 reciprocal centimeters and provide information about the substitution patterns of the aromatic rings.
The infrared spectrum serves as a valuable tool for confirming the presence of all major functional groups and can be used in conjunction with other analytical techniques for complete structural characterization. The absence of broad hydroxyl or amine stretching bands in the 3200-3600 reciprocal centimeters region confirms that the nitrogen atoms are fully substituted within the heterocyclic framework.
UV-Vis Absorption Profiling
Ultraviolet-visible absorption spectroscopy provides insight into the electronic structure and conjugation patterns of this compound. The compound exhibits multiple absorption bands arising from the various aromatic chromophores and their electronic interactions. The extended conjugation system created by the phenyl-pyrazole-pyrrole framework results in characteristic absorption features in both ultraviolet and visible regions.
The phenyl ring contributes absorption bands around 250-280 nanometers, corresponding to benzene-like π-π* transitions. The pyrazole heterocycle typically exhibits absorption maxima around 220-250 nanometers, with additional bands extending into the 300-350 nanometer region due to n-π* transitions involving the nitrogen lone pairs. The pyrrole moiety adds complexity to the spectrum with its own characteristic absorption features around 200-240 nanometers.
The carbonitrile group influences the overall electronic structure through its electron-withdrawing properties, potentially causing bathochromic shifts in the absorption maxima compared to unsubstituted pyrazole systems. The combination of multiple aromatic systems creates opportunities for charge transfer interactions, which may manifest as additional absorption bands or shoulders in the spectrum.
Computational studies suggest that the lowest energy absorption band likely corresponds to a π-π* transition involving the entire conjugated system, with contributions from all aromatic components. The molar extinction coefficients are expected to be substantial due to the presence of multiple chromophores, making ultraviolet-visible spectroscopy a sensitive detection method for this compound.
The absorption spectrum serves as both an identification tool and a means of studying the electronic properties of the molecule. Solvent effects on the absorption maxima can provide information about the dipole moment and polarizability of the compound, while concentration-dependent studies can reveal potential aggregation behavior in solution.
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-10-12-11-16-18(13-6-2-1-3-7-13)14(12)17-8-4-5-9-17/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBUILTGSQXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378960 | |
| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95834-35-8 | |
| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Pyrazole Core Formation
A common strategy starts with the reaction of phenylhydrazine derivatives with malononitrile or its derivatives to form the pyrazole ring. For example, the Michael-type addition of phenylhydrazine to (ethoxymethylene)malononitrile followed by cyclization under reflux in ethanol or fluorinated ethanol solvents yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives with high regioselectivity and yields ranging from 47% to 93%.
Cyanomethylation
The installation of the carbonitrile group at the 4-position is typically accomplished by cyanomethylation using reagents such as chloroacetonitrile under basic conditions (e.g., sodium hydroxide or potassium carbonate). This step converts the pyrazole intermediate into the target 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile.
Alternative One-Pot Synthesis
Some literature reports a one-step synthesis involving the reaction of phenyl hydrazine with 2-(1-ethoxyethylidene)malononitrile under mild conditions, followed by cyclization to afford pyrazole derivatives, which can be further functionalized.
Typical Reaction Conditions and Yields
Industrial and Scale-Up Considerations
In industrial synthesis, these reactions are often scaled up using continuous flow reactors to enhance control over reaction parameters and improve product consistency. Catalysts such as palladium or nickel complexes may be employed to increase reaction efficiency and yields, especially in coupling and cyanomethylation steps.
Research Findings and Analytical Characterization
- The synthesized compounds have been characterized by various spectroscopic techniques including ^1H NMR, ^13C NMR, mass spectrometry (ES-MS), and elemental analysis to confirm their structures and purity.
- High regioselectivity is observed in the pyrazole ring formation step, with no significant formation of isomers or uncyclized intermediates.
- Yields are generally good to excellent under mild reaction conditions, indicating the efficiency of the synthetic routes.
- The presence of the pyrrole moiety enhances the biological activity of the pyrazole derivatives, which is relevant for pharmaceutical and agrochemical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Michael Addition & Cyclization | Phenylhydrazine + (ethoxymethylene)malononitrile | Michael addition, cyclization | Reflux in ethanol or fluorinated ethanol | 47–93 | High regioselectivity, mild conditions |
| Hydrazine Cyclization | 1-phenyl-3-(pyrrol-1-yl)prop-2-yne + hydrazine hydrate | Cyclization | Heating in acetic acid | 93 | Short reaction time (0.5 h) |
| Cyanomethylation | Pyrazole intermediate + chloroacetonitrile + base | Nucleophilic substitution | Basic media, ambient to reflux | Not specified | Used for final carbonitrile installation |
| One-pot synthesis | Phenyl hydrazine + 2-(1-ethoxyethylidene)malononitrile | Multi-step in one pot | Mild conditions | Good | Simplifies synthesis |
Chemical Reactions Analysis
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings, often using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole showed significant activity against breast and colon cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell signaling pathways, suggesting that this compound could be further developed as a therapeutic agent .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Compounds like this compound have shown promise in modulating inflammatory responses.
Case Study:
In a controlled study, this compound was tested for its ability to reduce inflammation markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of pyrazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole | -5.10 | -3.00 | 2.10 |
| Reference Compound A | -5.20 | -3.10 | 2.10 |
| Reference Compound B | -5.00 | -2.90 | 2.10 |
This table illustrates that 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole has comparable electronic properties to other known compounds, making it a viable candidate for further research in electronic applications.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to the inhibition of cyclooxygenase-2, which plays a crucial role in the viral replication process . The compound’s structure allows it to bind effectively to the active sites of target enzymes, thereby disrupting their normal function.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitrile group at position 4 is conserved across all compounds, enhancing stability and enabling hydrogen bonding. Substitutions like CF₃ (fipronil) or Cl (fipronil/ethiprole) increase lipophilicity, favoring membrane penetration in pesticides .
- Aromatic Systems : Pyrrole (target compound) and triazole () substituents influence π-π stacking interactions. Pyrrole’s electron-rich nature may enhance binding to biological targets compared to triazole’s hydrogen-bonding capability .
Biological Activity
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 238.26 g/mol. The compound features a pyrazole ring substituted with a phenyl group and a pyrrole ring, which contributes to its biological properties.
Target Receptors : This compound primarily interacts with cannabinoid receptors (hCB1 and hCB2), which are involved in various physiological processes including pain modulation and immune response. The carbonyl oxygen in the structure forms hydrogen bonds with specific residues in these receptors, influencing their activity.
Inhibition of Viral Replication : One notable mechanism involves the inhibition of hepatitis C virus replication through the suppression of cyclooxygenase-2 (COX-2) activity. This interaction suggests potential applications in antiviral therapies .
Biological Activities
- Antiviral Activity : Research indicates that this compound exhibits significant antiviral properties, particularly against the hepatitis C virus. By inhibiting COX-2, it disrupts viral replication processes, making it a candidate for further antiviral drug development .
- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results in anticancer research. Studies demonstrate that related pyrazoles can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . A study involving breast cancer cell lines revealed that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapy agents like doxorubicin .
- Anti-inflammatory Effects : The compound's interaction with cannabinoid receptors also suggests anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Research Findings and Case Studies
Case Study: Antitumor Activity
In a study conducted on various breast cancer cell lines (MCF-7 and MDA-MB-231), researchers tested a series of pyrazole derivatives for their cytotoxic effects. The results indicated that certain compounds exhibited significant cytotoxicity and potential for synergistic effects when combined with doxorubicin. This highlights the therapeutic potential of pyrazole derivatives in cancer treatment .
Q & A
Q. What are the common synthetic routes for 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation or multi-step coupling reactions. For example, pyrazole derivatives are often synthesized via:
- Step 1 : Formation of the pyrazole core using ethyl acetoacetate and phenylhydrazine under reflux conditions (ethanol, 12–24 hrs) .
- Step 2 : Introduction of the pyrrole substituent via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst, with optimized conditions (degassed DMF/H₂O, 80°C, 12 hrs) yielding ~70% .
Key Optimization Strategies : - Use of Pd-based catalysts for coupling reactions improves regioselectivity.
- Temperature control (<100°C) prevents decomposition of nitrile groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for phenyl/pyrrole) and pyrazole protons (δ 6.8–7.0 ppm). Absence of NH₂ peaks confirms nitrile stability .
- FTIR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N/C=C in pyrazole) .
- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 261 (calculated for C₁₄H₁₁N₅) and fragments at m/z 130 (pyrazole ring cleavage) .
Q. What solvent systems are suitable for crystallization, and how does polymorphism affect bioactivity studies?
- Methodological Answer :
- Crystallization : Use methanol/water (4:1 v/v) or chloroform/hexane gradients. X-ray diffraction of similar pyrazole derivatives reveals monoclinic systems (space group P2₁/c) .
- Polymorphism : Different crystal packing (e.g., hydrogen-bonding via nitrile groups) can alter solubility by ~20%, impacting in vitro assays .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitrile vs. carbonyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Nitrile Group : Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the pyrazole C-3 position. Reactivity with Grignard reagents (e.g., MeMgBr) yields tertiary alcohols at C-4 .
- Comparative Data :
| Substituent | Reaction Rate (k, s⁻¹) | Major Product |
|---|---|---|
| –CN | 0.45 | 4-Alcohol |
| –CO₂Et | 0.12 | 3-Substituted |
| (Data extrapolated from pyrazole analogs ) |
Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Studies : B3LYP/6-311+G(d,p) calculations predict:
- HOMO (-6.2 eV) localized on the pyrrole ring, favoring electrophilic attack.
- LUMO (-1.8 eV) on the pyrazole-nitrogen, enabling nucleophilic interactions .
- Docking Simulations : Molecular docking (AutoDock Vina) into enoyl-ACP reductase (PDB: 1BVR) shows binding affinity (-9.2 kcal/mol) via nitrile–Arg207 interactions .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer :
- Case Study : Pyrazole derivatives with –CF₃ substituents show variable IC₅₀ values (2–50 µM) against bacterial enzymes due to:
- Steric Effects : Bulkier groups reduce binding pocket accessibility.
- Solubility : LogP >3.5 correlates with lower activity in hydrophilic environments .
- Resolution : Use standardized assays (e.g., microbroth dilution for MIC) and control solvent systems (DMSO <1% v/v) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
